

2,3-Dcpe hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: 2,3-Dcpe hydrochloride

Cat. No.: B560234

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An In-depth Technical Guide to 2,3-Dcpe Hydrochloride

This technical guide provides a comprehensive overview of **2,3-Dcpe hydrochloride**, a proapoptotic compound with selective activity against cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Chemical and Physical Properties

2,3-Dcpe hydrochloride, with the formal name 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol, monohydrochloride, is a small molecule inhibitor.^[1] Its key properties are summarized below.

Property	Value	References
CAS Number	1009555-55-8	[1] [2] [3] [4]
Molecular Formula	$C_{11}H_{15}Cl_2NO_2 \cdot HCl$	[1]
Molecular Weight	300.61 g/mol	[2] [3] [5] [6]
Appearance	White to off-white crystalline solid	[1] [5] [6]
Purity	≥98%	[1]
Melting Point	139 - 142°C (decomposes)	[6]

Solubility

The solubility of **2,3-Dcpe hydrochloride** in various solvents is crucial for experimental design.

Solvent	Solubility	References
Water	Soluble to 100 mM	[6]
PBS (pH 7.2)	10 mg/mL	[1] [7]
DMSO	30 mg/mL	[1]
DMF	30 mg/mL	[1]
Ethanol	20 mg/mL	[1]

Biological Activity and Mechanism of Action

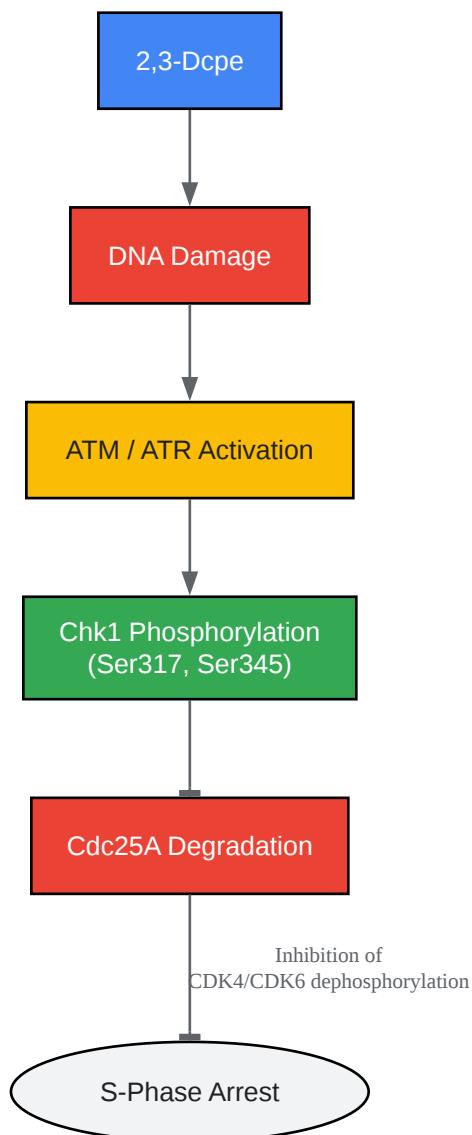
2,3-Dcpe hydrochloride is a compound that selectively induces apoptosis in a variety of human cancer cell lines while being less effective against normal human cells.[\[1\]](#)[\[2\]](#)[\[3\]](#) It also downregulates the expression of the anti-apoptotic protein Bcl-XL.[\[2\]](#)[\[3\]](#)[\[5\]](#)

In Vitro Efficacy: The half-maximal inhibitory concentration (IC_{50}) values demonstrate its selectivity for cancer cells.

Cell Line	Cell Type	IC ₅₀ (μM)	References
LoVo	Human Colon Cancer	0.89	[3][6]
Various Cancer Cells	-	0.89 - 2.69	[1]
Normal Human Fibroblasts	Normal Human Cells	12.6	[1][3][6]

Signaling Pathways: The anti-tumor activity of **2,3-Dcpe hydrochloride** is mediated through the activation of specific signaling pathways. Research indicates that it induces S-phase cell cycle arrest and upregulates p21 in a p53-independent manner, which is correlated with the activation of ERK.[8]

Furthermore, 2,3-Dcpe causes DNA damage in colon cancer cells, leading to S-phase arrest through the activation of the ATM/ATR-Chk1-Cdc25A pathway.[9][10][11] This process involves the phosphorylation of Chk1 and the subsequent degradation of Cdc25A.[9][11][12] The compound has been shown to upregulate phosphorylated (p-)H2A histone family member X, a biomarker of DNA damage.[10] In cancer cells, it specifically cleaves caspase-8, caspase-3, caspase-9, and poly(ADP-ribose) polymerase (PARP).[2]



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2,3-Dcpe induced ATM/ATR-Chk1-Cdc25A signaling pathway.[9][12]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Cell Treatment:

- Culture DLD-1 human colon cancer cells until they are in an exponential growth phase.[9]
- Prepare a stock solution of **2,3-Dcpe hydrochloride** in a suitable solvent such as DMSO.[9]

- Treat the cells with the desired concentration of 2,3-Dcpe (e.g., 20 μ M) for specified time intervals (e.g., 8, 10, 12, 14, 16, 18, 24, and 32 hours) to investigate effects on cell cycle and protein expression.[9]
- Use a vehicle control, such as DMSO alone, in parallel.[9]
- For inhibitor studies, pre-treat cells with ATM/ATR inhibitors like wortmannin (500 nM) or caffeine (2 mM) for 2 hours before adding 2,3-Dcpe.[9][10]

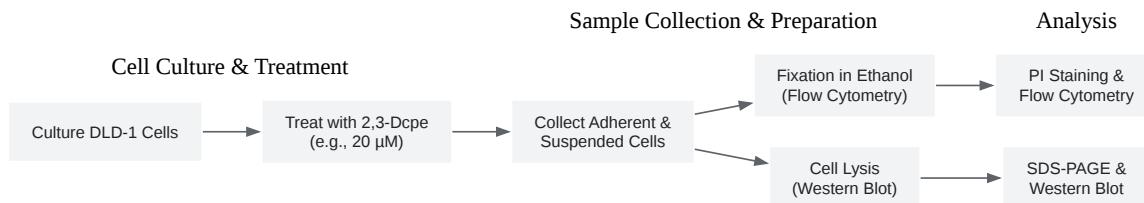
Flow Cytometry for Cell Cycle Analysis:

- Following treatment, collect both suspended and adherent (after trypsinization) cells.[9]
- Centrifuge the pooled cells at 2,000 \times g for 5 minutes at 4°C.[9]
- Fix the cells in 70% ethanol overnight at 4°C.[9]
- Stain the cells with propidium iodide for DNA content analysis.[9]
- Perform flow cytometry to analyze the cell cycle distribution.[9]

Western Blotting:

- After treatment, rinse DLD-1 cells with ice-cold PBS.[9]
- Lyse the cells using Laemmli lysis buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl).[9]
- Determine the protein concentration using a BCA Assay kit.[9]
- Load equal amounts of total cellular protein (e.g., 20 μ g/lane) onto a 10% polyacrylamide gel and resolve by SDS-PAGE.[9]
- Transfer the separated proteins to a PVDF membrane.[9]
- Probe the membrane with primary antibodies against target proteins (e.g., p-Chk1, Cdc25A, p-H2A.X) followed by appropriate secondary antibodies.[9][10]

- Detect the signal using an appropriate method.



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General experimental workflow for studying 2,3-Dcpe effects.

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